![molecular formula C12H15ClN2O3 B3001517 2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid CAS No. 1016712-62-1](/img/structure/B3001517.png)
2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and carbamate functionalities are explored for their chemical properties and biological activities. For instance, 2-chlorophenyl N-methylcarbamate has been studied for its colorimetric determination and is known to hydrolyze to form 2-chlorophenol . Similarly, compounds with chlorophenyl groups have been investigated for their antibacterial properties, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride .
Synthesis Analysis
The synthesis of related compounds often involves the formation of carbamate or carbamothioyl groups, as seen in the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates and methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate . These syntheses involve cyclization reactions and the use of isocyanates or isothiocyanates, which could be relevant to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and carbamate groups has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS . X-ray diffraction studies have also been employed to determine the stereochemistry of such compounds . These techniques would be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl carbamates include hydrolysis to form chlorophenol , and one-electron oxidation reactions leading to radical cations and subsequent decarboxylation . The reactivity of these compounds can be influenced by pH and structural effects, such as the presence of a cyclopropyl group versus a C(CH3)2 moiety . These insights into the reactivity could inform the chemical reactions analysis of this compound.
Physical and Chemical Properties Analysis
The physical properties of chlorophenyl carbamates are often characterized by their crystalline nature . The chemical properties include their reactivity in oxidation reactions , hydrolysis , and their potential biological activities, such as antimicrobial properties . The acid dissociation constants of these compounds can be determined using potentiometric titration, which is crucial for understanding their behavior in different pH environments .
Wissenschaftliche Forschungsanwendungen
Glycosidation in Organic Synthesis
2-Chloro-2-methylpropanoic esters, closely related to the compound , are pivotal in the Schmidt glycosidation reaction. They enable the efficient glycosidation of sterically hindered alcohols under mild conditions, yielding high yield and beta-selectivity glycoside products without forming orthoester side products. These esters are easily cleaved under mild, basic conditions, adding to their versatility in synthesis (Szpilman & Carreira, 2009).
Intramolecular Chlorination
Compounds related to 2-methylpropanoic acid derivatives participate in reactions leading to ortho-chlorination. For example, 2-(2-Arylazophenoxy)-2-methylpropanoic acids react with thionyl chloride to yield benzoxazinones through intramolecular electrophilic transfer of chlorine. This process is generally observed in azo-acids where the chlorination is selective to the ortho-position (Byers et al., 1981).
Applications in GABAB Receptor Research
Derivatives of 2-methylpropanoic acid, such as 3-Amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic acid (2-hydroxysaclofen), have been synthesized for potential applications as GABAB receptor antagonists. These compounds play a significant role in neuroscience research, particularly in studying GABAergic transmission (Abbenante & Prager, 1992).
Degradation Studies
Research on the degradation of compounds like ciprofibrate, which contains a 2-methylpropanoic acid unit, has yielded insights into the behavior of these compounds under neutral and basic conditions. Understanding the degradation pathways of such compounds is crucial for environmental and pharmaceutical studies (Dulayymi et al., 1993).
Anti-inflammatory Activity
β-Hydroxy-β-arylpropanoic acids, structurally similar to 2-methylpropanoic acid derivatives, have been synthesized and evaluated for their anti-inflammatory properties. These compounds, analogous to NSAIDs like ibuprofen, have shown significant activity, adding to the therapeutic potential of this class of compounds (Dilber et al., 2008).
DNA-Based Nanodevices
2-(4-Chlorophenyl)-2-cyanopropanoic acid, a relative of 2-methylpropanoic acid derivatives, has been used as a chemical fuel in DNA-based nanodevices. This application demonstrates the potential of these compounds in advanced materials science, particularly in the field of nanotechnology (Mariottini et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,10(16)17)15-11(18)14-7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZNYYSRMMGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

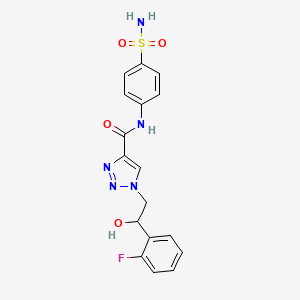

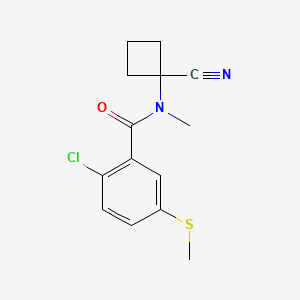
![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3001441.png)
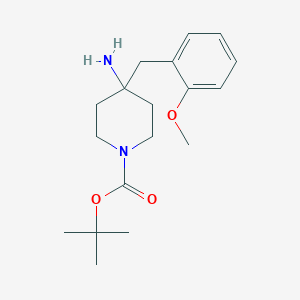

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)
![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)
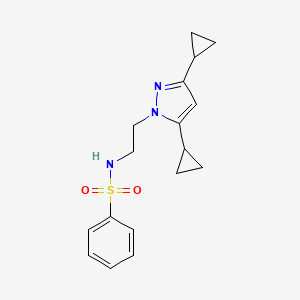
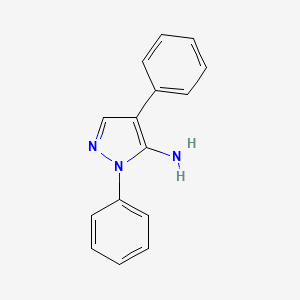
![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

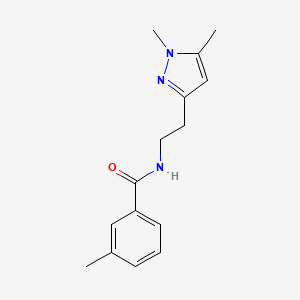
![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)